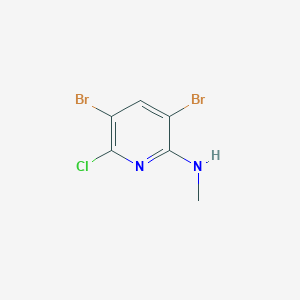

3,5-Dibromo-6-chloro-N-methylpyridin-2-amine

Description

3,5-Dibromo-6-chloro-N-methylpyridin-2-amine (CAS: Not explicitly listed in evidence, but referenced as QY-2084 in ) is a halogenated pyridine derivative with bromine at positions 3 and 5, chlorine at position 6, and a methyl group attached to the amine nitrogen. This compound is part of a broader class of substituted pyridines, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.

Properties

IUPAC Name |

3,5-dibromo-6-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2ClN2/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQFDEPOKDSQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyridine Core

Bromination: The 3,5-dibromo substitution is introduced by bromination of the pyridine ring. This is often performed by adding bromine dropwise to the pyridine derivative under controlled temperature (typically 40-55 °C) to achieve selective dibromination at the 3 and 5 positions.

Chlorination: Chlorination at the 6-position can be achieved by using chlorine or chlorinating agents under conditions favoring substitution at this position.

Amination and N-Methylation

The amino group at the 2-position is introduced via amination reactions, often starting from a 2-halogenated pyridine intermediate, followed by nucleophilic substitution with methylamine or methylation of an amino group.

N-methylation can be achieved by methylating agents such as methyl iodide or formaldehyde/formic acid mixtures.

Detailed Synthetic Route from Patent CN107033068A (Related Compound)

Although the patent CN107033068A focuses on the synthesis of 3,5-dimethyl-2,6-dibromopyridines, the methodology provides valuable insights for preparing similar dibromo-substituted pyridines, which can be adapted for 3,5-dibromo-6-chloro-N-methylpyridin-2-amine.

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of 3,5-dimethylpyridin-2-amine with acetic anhydride | Reflux in a 250 ml four-neck flask; TLC monitoring | Forms acetylated intermediate |

| 2 | Dropwise addition of bromine when temperature < 23 °C | Reaction at 40-55 °C for 2-3 hours | Introduces bromine atoms at 2 and 6 positions |

| 3 | Addition of water to dissolve solids; dropwise sodium hydroxide (35%) | 20-40 minutes, precipitation occurs | Neutralization and isolation of bromopyridine |

| 4 | Diazotization with hydrogen bromide (45%) in presence of catalytic cuprous bromide | Temperature controlled at -3 to 4 °C for 2-3 hours | Final dibromo pyridine product obtained |

This method emphasizes controlled temperature, stoichiometric ratios, and catalytic conditions to achieve selective bromination and substitution.

Adaptation for this compound

To prepare this compound, the following adaptations are necessary:

Chlorination at 6-position: Introduce chlorine selectively at 6-position before or after bromination steps using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions.

N-Methylation: After amination at the 2-position, methylation of the amino group is performed using methylating agents (e.g., methyl iodide) in the presence of a base.

Example Synthetic Scheme

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | Starting pyridine derivative | Appropriate solvent, inert atmosphere | Base pyridine scaffold |

| 2 | Bromine (Br2) | Dropwise addition at 40-55 °C | Introduce bromines at 3,5-positions |

| 3 | Chlorinating agent (e.g., SO2Cl2) | Controlled temperature, solvent | Chlorination at 6-position |

| 4 | Amination agent (e.g., NH2NH2 or NH3) | Heating or reflux | Introduce amino group at 2-position |

| 5 | Methylating agent (e.g., CH3I) + base | Room temperature or reflux | N-methylation of amino group |

Research Findings and Analytical Data

Selectivity: Maintaining low temperatures during halogenation and diazotization steps is crucial to avoid poly-substitution or side reactions.

Yields: Reported yields for dibromo pyridine intermediates range from 70-85%, depending on purification and reaction conditions.

Purification: Recrystallization from ethanol or other suitable solvents is effective for isolating pure halogenated pyridine intermediates.

Catalysis: Use of catalytic amounts of cuprous bromide or iodide enhances halogenation efficiency and selectivity.

Summary Table of Key Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Bromination temperature | 40-55 °C | Controlled addition to avoid overbromination |

| Sodium hydroxide concentration | 35% (w/w) | Used for neutralization and precipitation |

| Hydrogen bromide concentration | 45% (w/w) | For diazotization step |

| Reaction time (halogenation) | 2-3 hours | Sufficient for complete substitution |

| Molar ratio (pyridine:aceticanhydride) | 1:1.6 | From related patent for similar compounds |

| Catalytic cuprous bromide ratio | 1:1.2-1.7 (relative to substrate) | Enhances halogenation |

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-chloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

Chemical Synthesis and Building Block

One of the primary applications of 3,5-Dibromo-6-chloro-N-methylpyridin-2-amine is as a building block in organic synthesis. It serves as an intermediate for the production of more complex organic molecules and heterocycles. The compound's brominated structure facilitates various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing novel compounds with potential biological activities .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

Anticancer Potential

Another significant application is in cancer research. Preliminary studies suggest that this compound may possess anticancer properties , potentially acting on specific molecular targets involved in tumor growth and proliferation. The bromine atoms in its structure may enhance its ability to interact with DNA or proteins critical for cancer cell survival .

Pharmaceutical Development

The compound is also being explored as a precursor for pharmaceutical compounds. Its unique chemical properties allow researchers to modify its structure to enhance therapeutic effects or reduce side effects. Ongoing research aims to identify specific derivatives that could be more effective against various diseases, including cancer and infectious diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of agrochemicals and materials with specialized properties. Its brominated structure can impart flame retardant characteristics or UV stabilization in polymers and coatings, making it valuable in material science.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against various bacterial strains using disc diffusion methods. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

- Anticancer Activity Investigation : In vitro studies demonstrated that the compound reduced cell viability in cancer cell lines by inducing apoptosis. Mechanistic studies revealed that it modulated key signaling pathways involved in cell survival and proliferation.

- Material Science Application : Research on incorporating the compound into polymer matrices showed improved flame retardancy and UV stability compared to untreated materials. This application could lead to safer materials for construction and textiles.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-chloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Structural Analogs in Halogenation Patterns

(a) 3,5-Dichloro-6-methylpyridin-2-amine (CAS: 22137-52-6)

- Substituents : Chlorine at positions 3 and 5, methyl at position 4.

- Molecular Weight : 177.03 g/mol (vs. 286.35 g/mol for the target compound) .

- Key Differences : Replacement of bromine with chlorine reduces molecular weight and polarizability. The absence of an N-methyl group increases the amine’s basicity compared to the methylated derivative.

- Applications : Used as a building block in agrochemicals and pharmaceuticals .

(b) 2,4-Dibromo-6-chloroaniline (CAS: 874-18-0)

- Substituents : Bromine at positions 2 and 4, chlorine at position 5.

- Key Differences : The aniline backbone (vs. pyridine) lacks aromatic nitrogen, altering electronic properties. Substituent positions (2,4,6 vs. 3,5,6) create distinct steric environments .

(c) 3,5-Dibromo-6-methyl-2-pyridinamine (CAS: 1072-97-5)

- Key Differences: Absence of chlorine at position 6 reduces electronegativity and may enhance solubility in non-polar solvents .

Functional Group Variations

(a) 3,5-Dibromo-4-methylpyridin-2-amine (CAS: 91872-10-5)

- Substituents : Bromine at positions 3 and 5, methyl at position 3.

- Key Differences: Methyl group at position 4 (vs.

(b) 3,5-Dibromo-6-methylpyrazin-2-amine (CAS: 957230-70-5)

- Backbone : Pyrazine ring (two nitrogen atoms) vs. pyridine.

- Key Differences : Additional nitrogen in pyrazine increases electron deficiency, influencing coordination chemistry and catalytic applications .

Physicochemical and Reactivity Comparisons

| Property | 3,5-Dibromo-6-chloro-N-methylpyridin-2-amine | 3,5-Dichloro-6-methylpyridin-2-amine | 3,5-Dibromo-6-methyl-2-pyridinamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 286.35 | 177.03 | 265.90 |

| Halogenation | Br (3,5), Cl (6) | Cl (3,5) | Br (3,5) |

| N-Substituent | Methyl | Hydrogen | Hydrogen |

| Solubility (Polar Solvents) | Likely low due to bromine and methyl groups | Moderate (smaller size, no methyl) | Low (similar halogenation) |

| Reactivity | Bromine acts as better leaving group than chlorine | Less reactive in substitution reactions | Similar bromine reactivity |

Notes:

- The N-methyl group in the target compound reduces amine basicity, making it less prone to protonation compared to non-methylated analogs .

- Bromine’s higher atomic radius and polarizability may enhance intermolecular interactions in crystal packing, as observed in crystallographic studies of related compounds (e.g., 3,5-dichloro-6-methylpyridin-2-amine forms layered structures via N–H···Cl hydrogen bonds) .

Biological Activity

3,5-Dibromo-6-chloro-N-methylpyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

The compound possesses the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₅Br₂ClN₂ |

| Molecular Weight | 250.43 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 119030032 |

| Appearance | Crystalline Solid |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymes : This compound has been shown to inhibit specific enzymes involved in cellular processes, including phospholipase A2 and carbonic anhydrase. Such inhibition can modulate inflammatory pathways and cellular signaling .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its effectiveness can be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Anticancer Properties : The compound has demonstrated potential in cancer therapy by inhibiting tumor growth and metastasis through pathways such as c-Met inhibition. Structure-activity relationship studies suggest that modifications to the compound can enhance its anticancer efficacy .

- Neurological Effects : Some derivatives have shown promise in modulating GABA receptors, indicating potential applications in treating neurological disorders like epilepsy and anxiety .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound exhibits good bioavailability, which is crucial for therapeutic efficacy.

- Distribution : It is distributed throughout the body effectively, with potential penetration across the blood-brain barrier .

- Metabolism : Metabolic studies indicate that the compound undergoes hepatic metabolism, leading to various metabolites that may contribute to its biological activity .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a new antimicrobial agent .

- Cancer Research : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines through apoptosis induction .

- Neurological Studies : Experimental models indicated that derivatives of this compound could enhance GABAergic transmission, providing insights into their use for treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-6-chloro-N-methylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and methylation. For example, bromination of a pyridine precursor (e.g., 6-chloro-N-methylpyridin-2-amine) using PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can introduce bromine at the 3- and 5-positions. Chlorination may precede bromination if starting from a non-halogenated precursor. Methylation of the amine group is achieved via reductive amination or alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve substituent positions. DEPT-135 and HSQC experiments clarify carbon hybridization and proton connectivity.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms bond lengths, angles, and halogen placement. For example, analogous halogenated pyridines show C-Br bond lengths of ~1.89–1.92 Å and Cl–C–Br angles of ~120° .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (expected [M+H]⁺ ≈ 329.8 Da) and isotopic patterns for Br/Cl .

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental design?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility tests via gravimetric analysis in ethanol, acetone, and dichloromethane are recommended for reaction planning.

- Melting Point : Analogous brominated pyridines (e.g., 2-Amino-3,5-dibromo-6-methylpyridine) melt at ~230–245°C, suggesting similar thermal stability. Differential Scanning Calorimetry (DSC) can confirm decomposition thresholds .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?

- Methodological Answer : Discrepancies often arise from disordered halogen positions or solvent inclusion in crystals. Strategies include:

- Multi-technique validation : Cross-check XRD data with solid-state NMR or IR spectroscopy to identify lattice vibrations or hydrogen bonding.

- Refinement protocols : Use SHELXL’s TWIN/BASF commands for twinned crystals or ADDSYM for symmetry corrections. For example, SHELX refinement of dichloro-methylpyridinamine derivatives resolved positional disorder via iterative least-squares cycles .

- DFT calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to validate structural assignments .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies using DFT (e.g., M06-2X/def2-TZVP) to predict electrophilic/nucleophilic sites. Bromine and chlorine atoms significantly lower LUMO energies, enhancing electrophilicity.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess aggregation tendencies.

- Reactivity Indices : Use Fukui functions or Conceptual DFT to map sites prone to nucleophilic attack (e.g., the pyridine ring’s electron-deficient positions) .

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Catalytic Screening : Test Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. Monitor substituent effects: bulky ligands (e.g., SPhos) may reduce steric hindrance from bromine/chlorine.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetallation).

- In-situ Spectroscopy : Employ Raman or UV-Vis to track intermediate formation (e.g., Pd(0) complexes) during catalysis .

Q. What strategies are effective for designing derivatives with enhanced bioactivity while maintaining structural integrity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with iodine (larger van der Waals radius) or trifluoromethyl groups to modulate lipophilicity.

- SAR Studies : Synthesize analogs with varying N-alkyl chains (e.g., ethyl, propyl) and test against target enzymes (e.g., kinases) via fluorescence polarization assays.

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to evaluate degradation efficiency in cell-based models .

Methodological Considerations for Data Interpretation

- Handling Divergent Data : When spectroscopic and computational results conflict (e.g., unexpected NMR shifts), replicate experiments under controlled humidity/temperature and validate with hybrid QM/MM models .

- Ethical Reporting : Disclose crystallographic R-factors, NMR signal-to-noise ratios, and computational convergence criteria to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.